(3S)-3-(iodomethyl)oxolane
Description
(3S)-3-(Iodomethyl)oxolane is a chiral oxolane (tetrahydrofuran) derivative featuring an iodomethyl substituent at the 3-position with an S-configuration. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of complex alkaloids. For example, it serves as a precursor in the preparation of (-)-aspidospermine, where iodination of an epoxy alcohol derivative followed by Zn/AcOH reduction generates a hydroxytriene intermediate critical for diastereoselective ring-closing metathesis (RCM) . The iodine atom acts as a leaving group, enabling nucleophilic substitution reactions that facilitate ring formation or functionalization in target molecules.
Properties
IUPAC Name |
(3S)-3-(iodomethyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-3-5-1-2-7-4-5/h5H,1-4H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXHPFDJZCXTQR-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The reactivity and applications of oxolane derivatives are highly dependent on their substituents. Below is a comparative analysis of (3S)-3-(iodomethyl)oxolane with structurally related compounds:
Physical and Chemical Properties
- Iodine vs. Hydroxyl Groups : The iodomethyl group increases molecular weight (vs. hydroxymethyl) and lipophilicity, impacting solubility and reaction kinetics.
- Electron-Withdrawing Effects : CF₃ in rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane stabilizes the molecule against oxidation and enzymatic degradation .
- Steric Effects: Bulky aryl substituents in (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane hinder nucleophilic attack, altering reaction pathways .
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